2-Bromo-3-chloro-5-iodobenzoic acid
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Overview
Description
2-Bromo-3-chloro-5-iodobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C₇H₃BrClIO₂. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring, making it a highly substituted aromatic compound. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-iodobenzoic acid typically involves halogenation reactions. One common method is the sequential halogenation of benzoic acid derivatives. For example, starting with a benzoic acid derivative, bromination, chlorination, and iodination can be carried out under controlled conditions to introduce the respective halogen atoms at specific positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using appropriate halogenating agents and catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to replace halogen atoms with other nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used under mild conditions to form new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Bromo-3-chloro-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-iodobenzoic acid involves its ability to undergo various chemical reactions due to the presence of multiple halogen atoms. These halogen atoms can participate in substitution and coupling reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloro-3-iodobenzoic acid
- 3-Bromo-5-iodobenzoic acid
- 2-Chloro-5-iodobenzoic acid
- 5-Bromo-2-iodobenzoic acid
Uniqueness
2-Bromo-3-chloro-5-iodobenzoic acid is unique due to the specific positions of the halogen atoms on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and research applications .
Properties
IUPAC Name |
2-bromo-3-chloro-5-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO2/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCUJSKZZXNYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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